Ethyl 5-(chlorosulfonyl)-2-iodobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZWVUFKGULJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(chlorosulfonyl)-2-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
This compound features a benzoate moiety substituted with a chlorosulfonyl group and an iodine atom. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of chlorosulfonyl compounds have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and protein function.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study: Apoptosis Induction
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell viability reduction : Decreased by 50% at a concentration of 25 µM.
- Caspase activation : Significant increase in caspase-3 and caspase-9 activity, indicating apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications to the chlorosulfonyl group or the introduction of additional halogens have been shown to enhance or diminish its potency against various biological targets.
Key Findings from SAR Studies
- Chlorosulfonyl Group : Essential for antimicrobial activity; removal significantly reduces efficacy.
- Iodine Substitution : Enhances lipophilicity, improving cellular uptake and bioavailability.
- Alkoxy Variations : Substituting ethoxy with longer alkoxy chains has been linked to improved anticancer activity.
Scientific Research Applications
Chemical Synthesis
Ethyl 5-(chlorosulfonyl)-2-iodobenzoate is primarily utilized as a reagent in organic synthesis. Its chlorosulfonyl group enhances electrophilic reactivity, making it a valuable intermediate for synthesizing various biologically active compounds.
Synthesis of Sulfonamide Derivatives
One prominent application is in the synthesis of sulfonamide derivatives, which are crucial in medicinal chemistry. The compound can react with amines to form sulfonamides, which exhibit antibacterial properties. A study demonstrated that using this compound allowed for high yields of sulfonamide products, showcasing its efficiency as a sulfonylating agent.
Functionalization of Aromatic Compounds
The compound also serves as a precursor for the functionalization of aromatic compounds. Its ability to introduce both chlorosulfonyl and iodobenzoate groups makes it suitable for creating complex molecules through coupling reactions. For instance, researchers have successfully used this compound to synthesize novel aromatic sulfonates that possess unique electronic properties.
Pharmaceutical Applications
The pharmaceutical industry benefits significantly from the applications of this compound in drug development.
Anticancer Agents
Research indicates that derivatives synthesized from this compound exhibit anticancer activity. In particular, compounds incorporating the iodobenzoate moiety have shown promise in targeting specific cancer cell lines, leading to ongoing studies aimed at developing new anticancer drugs.
Antimicrobial Agents
The compound's derivatives have been evaluated for antimicrobial properties. Studies have reported that certain sulfonamide derivatives synthesized from this compound demonstrate effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Material Science
In material science, this compound finds applications in developing new materials with tailored properties.
Polymer Chemistry
The compound can be utilized in polymerization processes to create functionalized polymers. Its reactivity allows for the incorporation of sulfonyl and iodobenzoate groups into polymer backbones, enhancing properties such as thermal stability and solubility.
Coatings and Adhesives
Due to its chemical structure, this compound can be employed in formulating specialty coatings and adhesives that require enhanced adhesion properties and resistance to environmental factors.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits/Outcomes |
|---|---|---|
| Chemical Synthesis | Synthesis of sulfonamide derivatives | High yields; efficient sulfonylation |
| Functionalization of aromatic compounds | Creation of complex molecules | |
| Pharmaceutical | Development of anticancer agents | Targeting specific cancer cell lines |
| Antimicrobial agents | Effective inhibition against bacterial strains | |
| Material Science | Polymer chemistry | Enhanced thermal stability and solubility |
| Coatings and adhesives | Improved adhesion properties |
Case Studies
Case Study 1: Synthesis of Anticancer Compounds
A recent study reported the synthesis of novel anticancer agents derived from this compound, demonstrating significant cytotoxicity against breast cancer cells. The study highlighted the importance of the iodobenzoate group in enhancing biological activity.
Case Study 2: Development of Antimicrobial Sulfonamides
Another research effort focused on synthesizing antimicrobial sulfonamides from this compound, showing promising results against resistant bacterial strains. The findings support its potential as a lead compound for developing new antibiotics.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzene ring undergoes directed electrophilic substitution primarily at the 4-position (para to iodine) due to the strong electron-withdrawing effects of both the chlorosulfonyl (–SO₂Cl) and iodine groups.
Mechanistic Insight :
-
The iodine atom acts as a strong ortho/para director , while the chlorosulfonyl group enhances ring deactivation, favoring substitution at the less hindered para position .
-
Steric hindrance from the bulky ethyl ester limits reactivity at the 3- and 6-positions .
Cross-Coupling Reactions
The iodine atom facilitates transition-metal-catalyzed couplings, enabling diverse functionalization:
Suzuki-Miyaura Coupling
pythonConditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hr Reagents: Aryl/heteroaryl boronic acids Yield: 70–85% Products: 2-(Aryl)-5-(chlorosulfonyl)benzoates
Applications : Synthesis of biaryl motifs for pharmaceuticals and agrochemicals .
Buchwald-Hartwig Amination
pythonConditions: Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C, 24 hr Reagents: Primary/secondary amines Yield: 60–78% Products: 2-Amino-5-(chlorosulfonyl)benzoates
Key Finding : Sterically hindered amines (e.g., tert-butylamine) show reduced reactivity due to the bulky ester group .
Nucleophilic Substitution at the Chlorosulfonyl Group
The –SO₂Cl moiety undergoes nucleophilic displacement with diverse nucleophiles:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| NH₃ (aq.) | THF, 0°C → RT, 2 hr | 5-Sulfonamidobenzoate | 88% |
| EtOH | Pyridine, reflux, 6 hr | 5-Ethoxysulfonylbenzoate | 75% |
| NaN₃ | DMF, 60°C, 4 hr | 5-Azidosulfonylbenzoate | 92% |
Mechanism :
-
Proceeds via a two-step SNAr pathway :
Ester Hydrolysis
pythonConditions: NaOH (2 eq.), EtOH/H₂O (1:1), 70°C, 3 hr Product: 5-(Chlorosulfonyl)-2-iodobenzoic acid (95% yield)
Applications : Carboxylic acid intermediates are pivotal for synthesizing metal-organic frameworks (MOFs) and coordination polymers .
Radical Reactions
Under UV light (λ = 365 nm) with AIBN initiator:
Stability and Side Reactions
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs of ethyl 5-(chlorosulfonyl)-2-iodobenzoate, emphasizing substituent variations and their implications:
Key Observations :
- Reactivity: The chlorosulfonyl group in the target compound enhances electrophilicity compared to chloro or amino analogs, enabling sulfonamide or sulfonate ester formation .
- Steric Effects : Bulky substituents (e.g., -SO₂Cl) may hinder reactivity at adjacent positions compared to smaller groups like -NH₂ .
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂Cl, -I) deactivate the aromatic ring, directing further substitutions to meta/para positions .
This compound :
Comparisons :
- Ethyl 2-Amino-5-Iodobenzoate : Prepared via nucleophilic substitution of a nitro group with ammonia, followed by esterification.
- Ethyl 5-Chloro-2-Iodobenzoate : Synthesized through Friedel-Crafts acylation followed by halogenation.
Purification : All compounds utilize silica gel chromatography, but solvent ratios vary (e.g., toluene/ethyl acetate for sulfonamides vs. pentane/ethyl acetate for iodobenzoates) .
Spectral and Physical Properties
NMR Data :
- This compound : Expected ¹H NMR signals include a triplet for the ethyl group (~1.3 ppm) and aromatic protons split by electron-withdrawing groups. ¹³C NMR would show peaks for the ester carbonyl (~165 ppm) and iodine-adjacent carbons (~100 ppm) .
- Ethyl 2-Amino-5-Iodobenzoate : Distinct NH₂ protons (~5.5 ppm) and absence of sulfonyl-related shifts.
Mass Spectrometry :
Solubility :
- Chlorosulfonyl and iodo groups reduce solubility in polar solvents compared to amino-substituted analogs .
Preparation Methods
Direct Sulfonylation of Ethyl 2-iodobenzoate Derivatives
One common approach starts from ethyl 2-iodobenzoate or its hydroxyl-substituted precursors. The key step involves introducing the chlorosulfonyl group (-SO2Cl) at the 5-position of the aromatic ring.
Starting Material: Ethyl 2-iodobenzoate or 3-hydroxy-4-iodobenzoic acid derivatives are often used as precursors. For example, methyl or ethyl esters of 3-hydroxy-4-iodobenzoate can be synthesized by esterification of the corresponding acid.
Sulfonylation Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are typical reagents to introduce the chlorosulfonyl group. The reaction generally proceeds via electrophilic aromatic substitution on the aromatic ring.
Reaction Conditions: The sulfonylation is usually carried out under controlled temperature conditions (0–80 °C) in inert solvents such as dichloromethane or chlorinated aromatic solvents. The reaction time varies from a few hours to overnight, depending on reagent concentration and temperature.
Work-up: After sulfonylation, the reaction mixture is quenched and purified by extraction and chromatography to isolate the ethyl 5-(chlorosulfonyl)-2-iodobenzoate product.
Two-Step Sulfonylation and Chlorination Procedure
A more refined method involves a two-step, one-pot procedure starting from 4-haloaryl carboxylic acids or their esters:
Step 1: Sulfination
The aromatic iodobenzoate is first subjected to a palladium-catalyzed sulfination reaction using sodium sulfinates to introduce a sulfonyl group onto the aromatic ring.Step 2: Chlorination
The sulfonyl group is then converted into the chlorosulfonyl group by treatment with chlorinating agents such as N-chlorosuccinimide (NCS). This approach yields sulfonyl chlorides with greater conversion and reduced side reactions compared to bromination alternatives.Advantages: This method improves yield and purity by minimizing hydrolytic side-products and allows for selective chlorosulfonylation at the desired aromatic position.
Ammonolysis and Subsequent Chlorosulfonylation
An alternative preparative route involves the transformation of sulfonyl chlorides into sulfonamides and then back into sulfonyl chlorides under controlled conditions:
Ammonolysis: Sulfonyl chlorides are reacted with ammonia gas in polar aprotic solvents such as tetrahydrofuran (THF) or acetone at room temperature to form sulfonamides.
Chlorosulfonylation: The sulfonamide intermediate can be converted back to sulfonyl chlorides using reagents like thionyl chloride (SOCl2) or phosgene under catalytic conditions (e.g., pyridine as base). This sequence allows for functional group manipulations and purification before final chlorosulfonylation.
Solvent Mixtures: The reaction is often performed in solvent mixtures such as xylene/ethyl acetate or xylene/acetonitrile with optimized ratios (e.g., 10:1 to 1.4:1) to improve solubility and reaction efficiency.
Temperature and Pressure: Reactions typically occur between 0 °C and 80 °C, under atmospheric or slightly elevated pressure.
Representative Experimental Data Table
Summary of Key Research Findings
The preparation of this compound is most efficiently achieved by direct chlorosulfonation of ethyl 2-iodobenzoate derivatives or via palladium-catalyzed sulfination followed by chlorination.
Using N-chlorosuccinimide for chlorination provides better yields and reduces side reactions compared to brominating agents.
Ammonolysis and subsequent chlorosulfonylation offer a route for intermediate functional group transformations, enhancing overall synthetic flexibility.
Reaction conditions such as solvent choice, temperature, and reagent ratios critically influence yield and purity.
The use of polar aprotic solvents and solvent mixtures like xylene/ethyl acetate optimizes solubility and reaction kinetics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-(chlorosulfonyl)-2-iodobenzoate, and how are reaction conditions optimized?
- Synthetic Routes :
- Diazoacetate Coupling : Reacting (E)-2-(3-(3-oxo-1λ³-benzo[d][1,2]iodaoxol-1(3H)-yl)allyl)isoindoline-1,3-dione with ethyl diazoacetate under mild conditions yields iodobenzoate derivatives. Reaction optimization involves controlling temperature (e.g., room temperature) and solvent choice (e.g., DME) .
- Iodination of Benzoate Precursors : Substituted benzoates (e.g., ethyl 2-amino-5-iodobenzoate) are synthesized via sequential chlorination and iodination steps. Stoichiometric control of iodine sources (e.g., NaI) and acid catalysts (e.g., H₂SO₄) improves regioselectivity .
- Optimization Parameters :
- Catalysts : Cesium carbonate enhances substitution reactions by deprotonating phenolic intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) favor SRN1 mechanisms in competitive reactions .
- Purification : Column chromatography (pentane:ethyl acetate, 9:1) ensures high purity .
Q. How is this compound characterized to confirm its structure and purity?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, ethyl ester protons appear as triplets (δ ~1.25 ppm) and quartets (δ ~4.25 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ at 456.9872) .
- Chromatography : GC monitors reaction progress (e.g., retention time of 3.45 min for ethyl 2-iodobenzoate) .
- Data Table :
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| (E)-5-(1,3-Dioxoisoindolin-2-yl)... | 1.25 (t, 3H) | 168.1, 134.5 | 456.9872 [M+H]⁺ |
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization via SRN1 mechanisms?
- Competitive Reactivity : In DMSO, irradiation of equimolar PhI and iodobenzoate derivatives yields competing products (30% vs. 41% for 3a and 14, respectively). Electron-withdrawing chlorosulfonyl groups direct reactivity toward nucleophilic substitution .
- Mitigation Strategies :
- Solvent Polarity : High-polarity solvents stabilize radical intermediates, favoring SRN1 pathways.
- Stoichiometric Control : Excess nucleophiles (e.g., enolate ions) suppress undesired byproducts .
Q. How does the chlorosulfonyl group influence the reactivity of the iodo substituent in cross-coupling reactions?
- Electronic Effects : The chlorosulfonyl group withdraws electron density, activating the iodo group for nucleophilic aromatic substitution (e.g., with p-cresol in DME) .
- Steric Considerations : Bulky substituents at the 5-position reduce steric hindrance, enabling efficient coupling. Example: (E)-5-(p-tolyloxy)hexa-3,5-dien-1-yl 2-iodobenzoate forms in 53% yield under cesium carbonate catalysis .
Q. What are the challenges in achieving regioselective substitution, and how are they addressed experimentally?
- Challenges : Competing substitution at iodine vs. chlorosulfonyl sites due to differing leaving-group abilities.
- Solutions :
- Protecting Groups : Temporary protection of sulfonyl groups (e.g., as thioethers) directs reactivity to the iodo position .
- Stepwise Synthesis : Sequential functionalization (e.g., iodination before sulfonation) ensures regiocontrol .
Data Contradiction Analysis
- Competitive Reaction Yields : reports lower yields (30%) for iodobenzoate-derived products compared to PhI (41%), suggesting that steric/electronic factors may disfavor SRN1 pathways in certain substrates. Researchers must validate solvent and catalyst systems for specific applications .
Applications in Multi-Step Syntheses
- Intermediate in Heterocycle Formation : Used to synthesize (E)-3-cyclopropyl-2-(p-tolyloxy)allyl esters, which serve as precursors to bioactive molecules .
- Polymer Chemistry : The iodo and sulfonyl groups enable post-polymerization modifications (e.g., Suzuki coupling) for functional materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
